molecular formula C21H18ND7·HCl B602556 Terbinafine-d7 HCl CAS No. 1185240-27-0

Terbinafine-d7 HCl

Cat. No. B602556
M. Wt: 334.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .


Synthesis Analysis

Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .


Molecular Structure Analysis

Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .


Chemical Reactions Analysis

Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .


Physical And Chemical Properties Analysis

Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .

Scientific Research Applications

1. Controlled Release in Hydrogels

Terbinafine hydrochloride (TER-HCl) has been studied for its controlled release from pH-sensitive hydrogels. Research by Şen, Uzun, and Güven (2000) demonstrated that poly(acrylamide/maleic acid) hydrogels could effectively adsorb and release TER-HCl, influenced by the pH and maleic acid content in the gel. This has implications for targeted drug delivery systems (Şen, Uzun, & Güven, 2000).

2. Ocular Nanoemulsion Gels

Tayel et al. (2013) explored the development of in situ ocular drug-loaded nanoemulsion gels containing TER-HCl for managing fungal keratitis. This research aimed to maintain effective aqueous humor concentrations of TER-HCl with controlled-release properties, showcasing its potential in ocular applications (Tayel, EL-NABARAWI, Tadros, & Abd-Elsalam, 2013).

3. Nail Solution Efficacy

A study by Ghannoum, Long, and Pfister (2009) evaluated the efficacy of TER-HCl nail solutions in a guinea pig model for treating dermatophytosis. They found high antifungal efficacy, suggesting its utility in clinical trials for dermatophytosis and onychomycosis treatment (Ghannoum, Long, & Pfister, 2009).

4. Antifungal Polymer Films

Meng, Zhou, and Shen (2013) synthesized an antifungal hybrid of TER-HCl with montmorillonite, exhibiting strong inhibitory effects against Candida albicans. This highlights its potential in biomedical applications, particularly in antifungal treatments (Meng, Zhou, & Shen, 2013).

5. Anticancer Potential

Zhang et al. (2021) investigated Terbinafine's therapeutic efficacy in hepatocellular carcinoma (HCC) models. They found that Terbinafine suppressed HCC cell proliferation and tumor progression, indicating its potential as a cancer therapy (Zhang et al., 2021).

Safety And Hazards

Terbinafine hydrochloride should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored at room temperature, away from moisture, heat, and direct light .

properties

IUPAC Name

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-JOUZVVBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbinafine-d7 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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